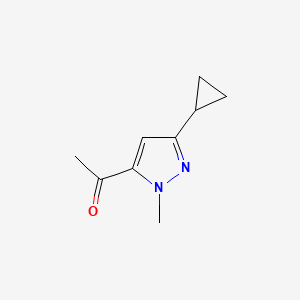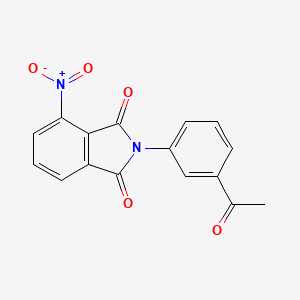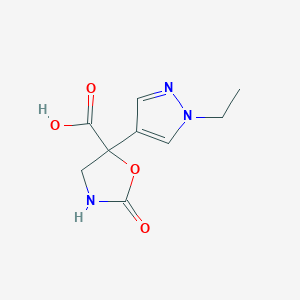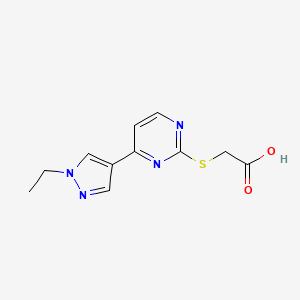![molecular formula C23H30N4 B2730785 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole CAS No. 866151-74-8](/img/structure/B2730785.png)
5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a 1,2,3,4-tetraazole ring substituted at the 2 and 5 positions with benzyl groups that are further substituted with tert-butyl groups. The presence of the tetraazole ring and the bulky tert-butyl groups could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
Tetraazoles can participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions. The presence of the benzyl and tert-butyl groups could influence the compound’s reactivity and selectivity in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tetraazole ring and the benzyl and tert-butyl substituents. For example, the tert-butyl groups could increase the compound’s hydrophobicity .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds, including tetraazoles, benzoxazoles, and triazoles, employing tert-butyl benzyl as part of the synthetic route. For instance, the reaction of certain precursors with tert-butyl-substituted analogs leads to the formation of complex heterocycles like aza analogs of tetrabenzoporphin and benzoxazole-based ligands. These processes highlight the role of tert-butyl benzyl derivatives in accessing new chemical spaces for heterocyclic chemistry applications (Makarova et al., 1989), (Iasco et al., 2012).
Advances in Synthesis Methodologies
Significant advancements have been made in the methodologies for synthesizing tert-butyl benzyl substituted compounds. For example, the development of odorless access to specific dithioles and aryl sulfides via C-S cross-coupling represents a significant improvement in synthesis techniques, making the process more environmentally friendly and accessible (Kopp et al., 2020).
Potential Medicinal Chemistry Applications
While direct applications of "5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole" in medicinal chemistry were not explicitly found, related research on benzotriazoles and their derivatives indicates their utility in drug design and pharmacology. For example, benzotriazole derivatives have been evaluated for their antitumor, antimicrobial, and antioxidant activities, suggesting that similar compounds could have biomedical relevance (Jayanna et al., 2013).
Material Science Applications
The synthesis and study of triazole-functionalized phthalocyanines, which could be structurally related to the compound , indicate potential applications in materials science. Such compounds exhibit unique spectral properties and could find use in photovoltaic cells, organic semiconductors, or as components in electronic devices (Vagin et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-tert-butylphenyl)methyl]-2-[(4-tert-butylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4/c1-22(2,3)19-12-10-17(11-13-19)16-27-25-21(24-26-27)15-18-8-7-9-20(14-18)23(4,5)6/h7-14H,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEQDJFNZPTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2N=C(N=N2)CC3=CC(=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2730702.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2730703.png)

![8-(2,5-Dimethylphenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2730705.png)

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)

![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)



![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)